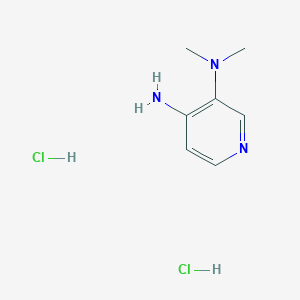
N3,N3-dimethylpyridine-3,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3,N3-dimethylpyridine-3,4-diamine dihydrochloride: is a chemical compound with the molecular formula C7H12ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3,N3-dimethylpyridine-3,4-diamine dihydrochloride can be achieved through the reaction of pyridine with methyl chloride in an appropriate solvent. The reaction proceeds to form N,N′-dimethylpyridine, which is then subjected to a reduction reaction to yield N3,N3-dimethylpyridine-3,4-diamine .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where pyridine and methyl chloride are reacted under controlled conditions. The intermediate product, N,N′-dimethylpyridine, is then reduced using suitable reducing agents to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N3,N3-dimethylpyridine-3,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: N-oxides of N3,N3-dimethylpyridine-3,4-diamine.
Reduction: Simpler amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N3,N3-dimethylpyridine-3,4-diamine dihydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It is also used in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N3,N3-dimethylpyridine-3,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
N,N′-dimethylpyridine: An intermediate in the synthesis of N3,N3-dimethylpyridine-3,4-diamine dihydrochloride.
Pyridine: The parent compound from which this compound is derived.
N3,N3-dimethylpyridine-2,4-diamine: A structural isomer with different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13Cl2N3 |
|---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
3-N,3-N-dimethylpyridine-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10(2)7-5-9-4-3-6(7)8;;/h3-5H,1-2H3,(H2,8,9);2*1H |
InChI Key |
NTCHUSNUVVPKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CN=C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


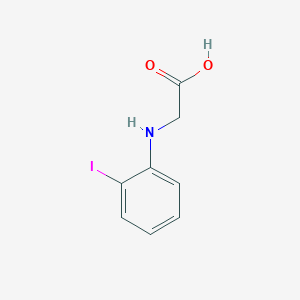
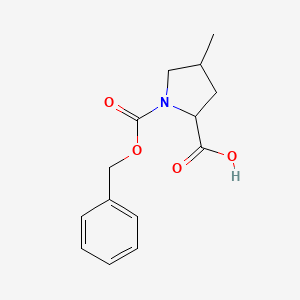
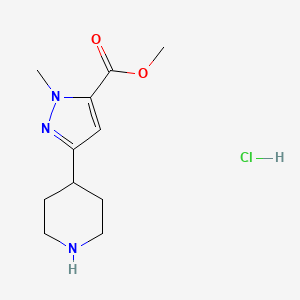
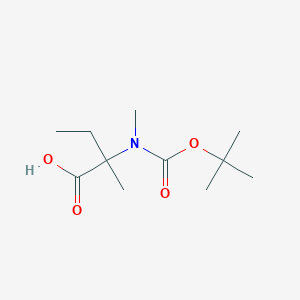
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)

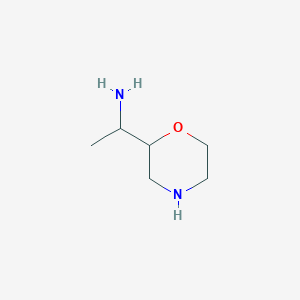
![4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride](/img/structure/B13515433.png)
![n-[(Benzyloxy)carbonyl]-s-methylcysteine](/img/structure/B13515441.png)

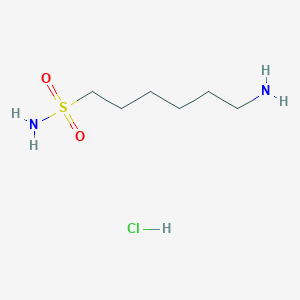
![(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)
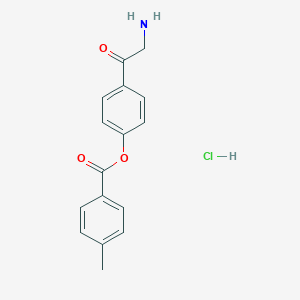
![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
